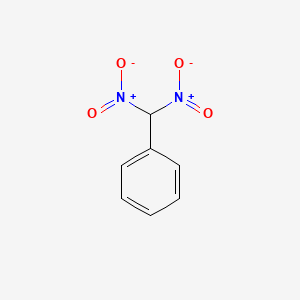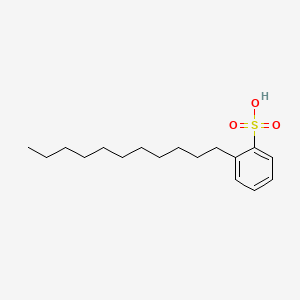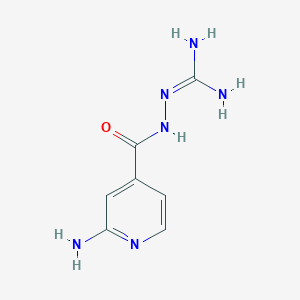
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and hydrazide groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under controlled conditions to form the hydrazide derivative. This intermediate is then reacted with guanidine to introduce the aminoiminomethyl group. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
作用机制
The mechanism of action of 4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential inhibitor of metalloenzymes, which are involved in numerous physiological processes .
相似化合物的比较
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the amino and hydrazide groups, making it less reactive in certain chemical reactions.
2-Amino-4-pyridinecarboxylic acid: Similar structure but without the aminoiminomethyl group, leading to different chemical properties.
Isonicotinic acid hydrazide: Shares the hydrazide group but differs in the position of the carboxylic acid group on the pyridine ring.
Uniqueness
4-Pyridinecarboxylicacid,2-amino-,2-(aminoiminomethyl)hydrazide(9CI) is unique due to the presence of both amino and hydrazide groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H10N6O |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-amino-N-(diaminomethylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N6O/c8-5-3-4(1-2-11-5)6(14)12-13-7(9)10/h1-3H,(H2,8,11)(H,12,14)(H4,9,10,13) |
InChI 键 |
VXTAZRUAUNHEFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)NN=C(N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
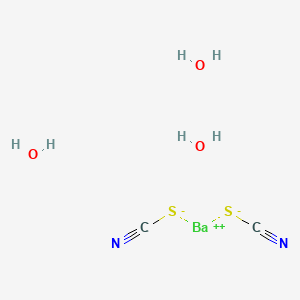
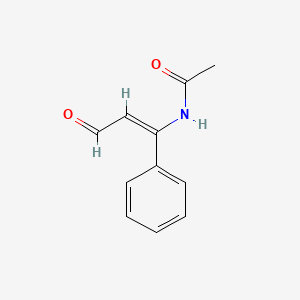
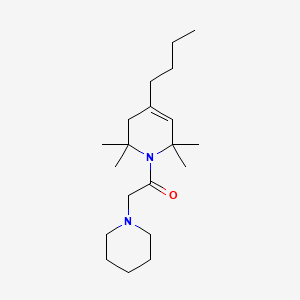
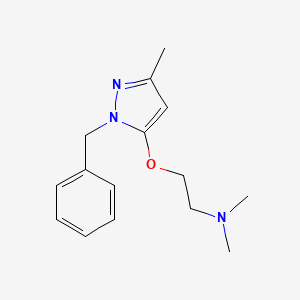
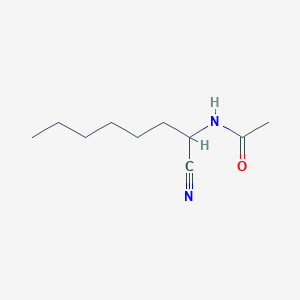
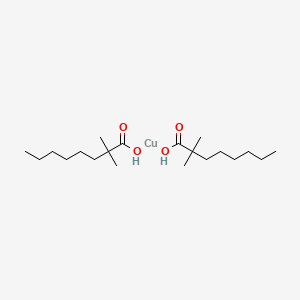

![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

